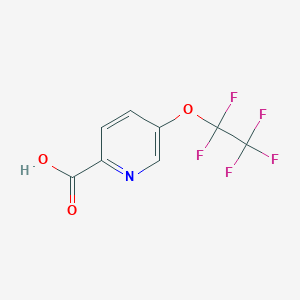

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid

Description

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a pentafluoroethoxy (-OCF₂CF₃) substituent at the 5-position of the pyridine ring and a carboxylic acid (-COOH) group at the 2-position.

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQUHJHYBPPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vanadium-Catalyzed Oxidation

The oxidation of 5-(1,1,2,2,2-Pentafluoroethoxy)-2-methylpyridine to the corresponding carboxylic acid mirrors industrial processes for nicotinic acid production. As described in US8575350B2 , alkylpyridines are oxidized using vanadium oxide catalysts supported on titanium dioxide, with metalloid additives (e.g., antimony) enhancing selectivity.

Reaction Conditions :

- Catalyst : $$ \text{V}2\text{O}5/\text{TiO}2 $$ with $$ \text{Sb}2\text{O}_3 $$ (molar ratio 1:5–15:0.1–0.5).

- Temperature : 250–290°C.

- Feedstock : A mixture of alkylpyridine, water, and air (oxygen-to-substrate ratio 15–30:1).

For the target compound, 2-methyl-5-pentafluoroethoxypyridine would undergo oxidation at 270°C, yielding the carboxylic acid. Challenges include stabilizing the pentafluoroethoxy group under high-temperature conditions, necessitating optimized catalyst beds to prevent decomposition.

Precursor Synthesis

The alkylpyridine precursor is synthesized via Hantzsch pyridine synthesis or cyclocondensation of fluorinated enamines. For example, reacting 1,1,2,2,2-pentafluoroethyl ether with a β-ketoester precursor could yield the substituted pyridine.

Nucleophilic Aromatic Substitution Approaches

Substitution of Halogenated Intermediates

WO2021105399A1 demonstrates selective thiolation of 3,5-dichloropicolinic acid using sodium ethanethiolate in low-dielectric solvents (e.g., toluene, ε < 15). Adapting this method, 5-chloropyridine-2-carboxylic acid reacts with pentafluoroethanol under basic conditions:

$$

\text{5-Cl-Pyridine-2-COOH} + \text{CF}3\text{CF}2\text{O}^- \xrightarrow{\text{Base}} \text{5-(CF}3\text{CF}2\text{O)-Pyridine-2-COOH}

$$

Optimized Conditions :

- Solvent : Toluene (ε = 2.4) or xylene (ε = 2.3).

- Base : Potassium tert-butoxide or NaH.

- Temperature : 80–120°C.

The electron-withdrawing carboxylic acid group activates position 5 for substitution, though steric hindrance from the pentafluoroethoxy group may reduce yields.

Solvent-Dependent Selectivity

As shown in Figure 1 of WO2021105399A1 , solvent polarity critically impacts substitution regioselectivity. Non-polar solvents favor para-substitution in pyridines, aligning with the target’s 5-position.

Metal-Catalyzed Coupling Methods

Ullmann-Type Coupling

Copper-mediated coupling of 5-iodopyridine-2-carboxylic acid with pentafluoroethanol offers a direct route:

$$

\text{5-I-Pyridine-2-COOH} + \text{CF}3\text{CF}2\text{OH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{5-(CF}3\text{CF}2\text{O)-Pyridine-2-COOH}

$$

Conditions :

This method avoids high-temperature oxidation but requires halogenated precursors.

Comparative Analysis of Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products

Oxidation Products: Pyridine N-oxides

Reduction Products: Alcohols or aldehydes

Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pentafluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-2-carboxylic acid derivatives. Below is a comparative analysis with key analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.

Key Observations :

Substituent Effects :

- The pentafluoroethoxy group in the target compound confers greater electronegativity compared to methoxy (-OCH₃) or chloro (-Cl) groups, likely increasing its acidity (pKa reduction) and metabolic stability .

- The fluoroethoxy analog () has a less fluorinated substituent, resulting in lower lipophilicity but better aqueous solubility when converted to a hydrochloride salt.

Synthetic Yields :

- Derivatives with electron-withdrawing groups (e.g., -Cl, -OCF₂CF₃) often exhibit lower yields due to steric and electronic challenges during synthesis. For instance, the chloro analog (10b) was obtained in 71% yield, while the methoxy analog (10c) achieved 80% . Data for the pentafluoroethoxy derivative’s yield are unavailable in the provided evidence.

Physicochemical Properties :

- The pentafluoroethoxy group may enhance binding to hydrophobic pockets in biological targets, making the compound suitable for drug discovery. However, excessive fluorination could reduce solubility, necessitating formulation optimization .

- In contrast, the methoxy group (10c) balances moderate hydrophobicity with synthetic accessibility, making it a common intermediate in medicinal chemistry .

Limitations and Knowledge Gaps

- The evidence lacks direct data on the target compound’s synthesis, crystallography, or biological activity. Comparative inferences are drawn from structurally related analogs.

- Further studies are needed to quantify its acidity (pKa), solubility, and stability under physiological conditions.

Biological Activity

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid (CAS Number: 2305255-54-1) is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H4F5NO3, this compound has garnered interest in various fields including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pentafluoroethoxy group and a carboxylic acid functional group. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C8H4F5NO3 |

| Molecular Weight | 227.11 g/mol |

| CAS Number | 2305255-54-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The pentafluoroethoxy group enhances the compound's binding affinity to lipid membranes and intracellular targets.

Research indicates that this compound may inhibit certain enzymes associated with inflammatory pathways. This anti-inflammatory potential is particularly relevant in the context of drug discovery for conditions such as arthritis and other inflammatory diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured macrophages.

- Antimicrobial Properties : Preliminary screening indicated that the compound exhibits moderate antimicrobial activity against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance or diminish this activity.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal explored the anti-inflammatory effects of various pyridine derivatives including this compound. The results demonstrated that at concentrations of 10 µM, the compound inhibited TNF-alpha production by up to 60% in lipopolysaccharide-stimulated macrophages.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties of pyridine derivatives, this compound was evaluated against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 128 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pentafluoroethoxy group to a pyridine-carboxylic acid scaffold. A multi-step approach is advised:

Intermediate Preparation : Start with pyridine-2-carboxylic acid derivatives (e.g., 5-hydroxypyridine-2-carboxylic acid, as in ) and introduce the pentafluoroethoxy group via nucleophilic substitution or Mitsunobu reactions.

Coupling Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres to enhance yield .

Hydrolysis : Convert ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using LiOH or NaOH in THF/water mixtures .

- Key Parameters : Monitor reaction temperature (40–100°C), solvent polarity, and catalyst loading to minimize side products.

Q. How can analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and NMR to verify substituent positions and fluorine integration .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected: ~283 g/mol based on C₈H₅F₅NO₃) and fragmentation patterns.

- Chromatography : Employ HPLC with UV detection (λ ≈ 260 nm) to assess purity (>95%) and retention time consistency .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential volatile byproducts (e.g., HF release under acidic conditions) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Fluorinated ethers typically degrade above 200°C, releasing CO₂ and HF .

- Photolytic Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS. The electron-withdrawing pentafluoroethoxy group may reduce photostability compared to non-fluorinated analogs .

- Mitigation Strategies : Store in amber vials at -20°C under nitrogen to prolong shelf life .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine-carboxylic acids?

- Methodological Answer :

- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., 5-fluorouracil) to benchmark activity .

- SAR Analysis : Compare substituent effects (e.g., pentafluoroethoxy vs. methoxy groups) on enzyme inhibition (e.g., kinases) using IC₅₀ values .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) with in-house results to identify outliers .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Fluorine atoms increase electrophilicity at the pyridine ring .

- Docking Studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. The carboxylic acid moiety may form hydrogen bonds with active-site residues .

- Solvent Effects : Apply COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMSO), which is critical for reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.